Methoprene

Descripción

Juvenile hormone analog and insect growth regulator used to control insects by disrupting metamorphosis. Has been effective in controlling mosquito larvae.

a Russian compound; a synthetic analog of juvenile hormones; no further information available 5/95

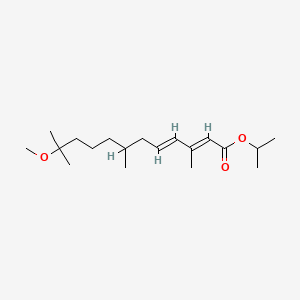

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

propan-2-yl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O3/c1-15(2)22-18(20)14-17(4)11-8-10-16(3)12-9-13-19(5,6)21-7/h8,11,14-16H,9-10,12-13H2,1-7H3/b11-8+,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGXHKASABOEEW-LDRANXPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)/C=C(\C)/C=C/CC(C)CCCC(C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8032627 | |

| Record name | Methoprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amber liquid; [Merck Index] | |

| Record name | Methoprene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6034 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

256 °C, BP: 100 °C at 0.05 mm Hg | |

| Record name | METHOPRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

Flash point is 187 °C (Open cup), Flash point is 96 °C (Closed cup). | |

| Record name | METHOPRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.4 mg/L at room temperature, In water, 1.39 mg/L at 25 °C, Soluble in most organic solvents. | |

| Record name | METHOPRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9261 g/mL at 20 °C | |

| Record name | METHOPRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000236 [mmHg], 2.36X10-4 mm Hg at 25 °C | |

| Record name | Methoprene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6034 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHOPRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear amber liquid, Pale yellow liquid (technical grade) | |

CAS No. |

40596-69-8, 36557-27-4, 52020-07-2 | |

| Record name | Methoprene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40596-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 10-6425 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036557274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoprene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040596698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, isopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052020072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOPRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B830OJ2UX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHOPRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Methoprene's Mechanism of Action in Insect Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methoprene, a widely utilized insect growth regulator, functions as a juvenile hormone (JH) analog, disrupting the normal developmental and reproductive processes in target insects. Its primary molecular target is the this compound-tolerant (Met) protein, a ligand-activated transcription factor that serves as the intracellular receptor for JH. This guide provides an in-depth examination of the molecular mechanism of this compound action, from receptor binding to downstream gene regulation and the physiological consequences. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Core Mechanism of Action: The Juvenile Hormone Pathway

This compound's efficacy lies in its ability to mimic the natural insect juvenile hormone, a sesquiterpenoid that plays a critical role in regulating metamorphosis, reproduction, and other physiological processes. By binding to the JH receptor, Met, this compound inappropriately activates the JH signaling pathway, leading to developmental arrest, sterility, and ultimately, mortality.

The binding of this compound to the ligand-binding pocket within the Per-Arnt-Sim (PAS-B) domain of the Met protein induces a conformational change.[1] This change facilitates the heterodimerization of Met with another bHLH-PAS domain-containing protein, often a steroid receptor coactivator (SRC) such as Taiman (Tai).[2] This activated Met-Tai complex then translocates to the nucleus and binds to specific DNA sequences known as Juvenile Hormone Response Elements (JHREs) located in the promoter regions of target genes.[2] This binding event modulates the transcription of these genes, either activating or repressing their expression, which in turn disrupts the precise hormonal balance required for normal insect development.

Signaling Pathway Diagram

Caption: this compound signaling pathway from receptor binding to gene regulation.

Quantitative Data

Table 1: Binding Affinity of this compound and Juvenile Hormone III to the Met Receptor

| Insect Species | Ligand | Receptor Component | Binding Affinity (Kd/Ki) | Reference |

| Tribolium castaneum | This compound | Met PAS-B Domain | 388 ± 52 nM (Ki) | [1] |

| Tribolium castaneum | JH III | Full-length Met | 2.94 ± 0.68 nM (Kd) | [1] |

| Drosophila melanogaster | JH III | Full-length Met | 5.3 ± 1.5 nM (Kd) |

Table 2: this compound Susceptibility and Resistance in Various Insect Species

| Insect Species | Strain | LC50 / EC50 | Resistance Ratio | Reference |

| Drosophila melanogaster | Wild-type | - | - | |

| Drosophila melanogaster | Met mutant | - | ~100-fold | |

| Ochlerotatus taeniorhynchus | Susceptible (Lab) | 0.0006 µg/ml (LC50) | - | |

| Ochlerotatus taeniorhynchus | Field (No Name Key) | 0.0007 µg/ml (LC50) | No significant difference | |

| Culex quinquefasciatus | Multiresistant | - | 3.9-fold increase in LC50 after 10 generations of exposure |

Key Downstream Target Genes and Physiological Effects

Upon activation by this compound, the Met-Tai complex modulates the expression of a suite of downstream genes, leading to profound physiological disruptions. One of the most well-characterized target genes is Krüppel homolog 1 (Kr-h1) , a key transducer of the anti-metamorphic action of JH. This compound treatment typically leads to the upregulation of Kr-h1, which in turn represses the expression of genes required for metamorphosis.

Other key physiological processes affected by this compound-induced gene regulation include:

-

Vitellogenesis: In adult female insects, JH and its mimics like this compound are crucial for vitellogenesis, the process of yolk protein synthesis and uptake by developing oocytes. This compound can dysregulate the expression of vitellogenin (Vg) and vitellogenin receptor (VgR) genes, leading to impaired ovarian development.

-

Cuticle Formation and Melanization: this compound exposure can lead to abnormal cuticle development and melanization, resulting in malformed pupae and adults that are unable to emerge successfully.

-

Reproductive Maturation: Beyond vitellogenesis, this compound can interfere with various aspects of reproductive maturation in both males and females, leading to sterility.

Mechanisms of Resistance

The primary mechanism of resistance to this compound involves modifications to its target site, the Met receptor. Mutations within the Met gene, particularly in the ligand-binding PAS-B domain, can reduce the binding affinity of this compound, thereby rendering the insect less susceptible to its effects. In some cases, null mutations in the Met gene, leading to a complete absence of the receptor protein, have been shown to confer high levels of resistance.

Experimental Protocols

Radioligand Binding Assay for this compound and Met Receptor

This protocol describes a method to determine the binding affinity of this compound to the in vitro-expressed Met receptor.

Materials:

-

Expression vector containing the full-length or ligand-binding domain of the Met gene.

-

In vitro transcription/translation system (e.g., rabbit reticulocyte lysate).

-

Radiolabeled juvenile hormone (e.g., [3H]-JH III).

-

Unlabeled this compound.

-

Binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10 mM KCl, 10% glycerol, 1 mM DTT).

-

Wash buffer (e.g., binding buffer with 0.1% Tween-20).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Receptor Expression: Synthesize the Met protein in vitro using the coupled transcription/translation system according to the manufacturer's instructions.

-

Saturation Binding Assay (to determine Kd of radioligand):

-

In a series of tubes, add a fixed amount of the in vitro-translated Met protein.

-

Add increasing concentrations of [3H]-JH III.

-

For non-specific binding determination, prepare a parallel set of tubes with a high concentration of unlabeled JH III.

-

Incubate at 4°C for a predetermined optimal time.

-

Filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Competitive Binding Assay (to determine Ki of this compound):

-

In a series of tubes, add a fixed amount of the in vitro-translated Met protein and a fixed concentration of [3H]-JH III (typically at or below its Kd).

-

Add increasing concentrations of unlabeled this compound.

-

Incubate, filter, and wash as described above.

-

Measure the radioactivity.

-

-

Data Analysis:

-

For saturation binding, plot specific binding (total binding - non-specific binding) against the concentration of [3H]-JH III and fit the data to a one-site binding model to determine the Kd.

-

For competitive binding, plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.

-

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

RNAi-mediated Knockdown of Met and Gene Expression Analysis

This protocol describes the use of RNA interference (RNAi) to silence the Met gene in an insect cell line, followed by quantitative real-time PCR (qRT-PCR) to assess the impact on downstream gene expression after this compound treatment.

Materials:

-

Insect cell line (e.g., Drosophila S2 cells).

-

dsRNA targeting the Met gene and a control dsRNA (e.g., targeting GFP).

-

Cell culture medium.

-

Transfection reagent.

-

This compound solution.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR master mix and real-time PCR system.

-

Primers for Met, target genes (e.g., Kr-h1), and a reference gene.

Procedure:

-

dsRNA Synthesis: Synthesize dsRNA for Met and the control gene using a commercial kit.

-

Cell Culture and Transfection:

-

Plate the insect cells at an appropriate density.

-

Transfect the cells with Met dsRNA or control dsRNA using a suitable transfection reagent.

-

Incubate for 48-72 hours to allow for gene knockdown.

-

-

This compound Treatment:

-

Treat the transfected cells with a known concentration of this compound or a vehicle control (e.g., acetone).

-

Incubate for a specific duration (e.g., 24 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest the cells and extract total RNA using a commercial kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qRT-PCR:

-

Set up qRT-PCR reactions using the synthesized cDNA, primers for the target and reference genes, and a qPCR master mix.

-

Run the reactions on a real-time PCR system.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the reference gene (ΔCt).

-

Calculate the fold change in gene expression using the ΔΔCt method.

-

Experimental Workflow: RNAi and Gene Expression Analysis

Conclusion

This compound's mechanism of action is a well-defined example of targeted insect control through the disruption of a critical hormonal signaling pathway. Its interaction with the Met receptor and the subsequent modulation of gene expression provide a clear molecular basis for its insecticidal activity. A thorough understanding of this mechanism, supported by quantitative data and robust experimental protocols, is essential for the development of novel and improved insect growth regulators, as well as for managing the emergence of resistance in pest populations. The information and methodologies presented in this guide are intended to serve as a valuable resource for researchers and professionals working towards these goals.

References

The Dawn of a New Era in Insect Control: The Discovery and Developmental History of Methoprene

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methoprene, a pioneering insect growth regulator (IGR), marked a paradigm shift in pest management strategies, moving from broad-spectrum toxicity to targeted disruption of insect life cycles. This technical guide provides a comprehensive overview of the discovery and developmental history of this compound, from its conceptual origins to its commercialization and evolution into the highly active (S)-methoprene enantiomer. We delve into the seminal research conducted by Zoecon Corporation, the intricate details of its chemical synthesis, its precise mechanism of action as a juvenile hormone analog, and the rigorous toxicological and environmental evaluations that paved its way to becoming a widely used tool in public health and agriculture. This document consolidates key quantitative data into structured tables, presents detailed experimental protocols for foundational studies, and visualizes complex biological pathways and experimental workflows using Graphviz diagrams, offering a definitive resource for the scientific community.

Introduction: A Shift from Poisons to Precision

The mid-20th century witnessed a growing concern over the environmental and non-target effects of conventional broad-spectrum insecticides. This spurred a quest for more selective and environmentally benign methods of insect control. A promising avenue of research focused on manipulating the unique endocrine system of insects, particularly the role of juvenile hormone (JH) in regulating metamorphosis. The concept was elegantly simple: instead of killing insects with neurotoxins, one could interfere with their natural development, preventing them from reaching a reproductive adult stage. This "third-generation" approach to insecticides led to the development of juvenile hormone analogs (JHAs), with this compound emerging as the first commercially successful example.

This guide will trace the scientific journey of this compound, highlighting the key discoveries and developmental milestones that established it as a cornerstone of modern integrated pest management (IPM) programs.

The Genesis of an Idea: From Basic Research to a Vision for Insect Control

The story of this compound is intrinsically linked to the pioneering work on insect endocrinology and the vision of scientists at Zoecon Corporation.

The Role of Juvenile Hormone

The foundation for the development of this compound was laid by the discovery of juvenile hormone, a sesquiterpenoid that plays a crucial role in insect development. JH maintains the larval state, and its declining titer triggers metamorphosis into the pupal and adult stages. The idea that mimicking the action of JH could disrupt this process and prevent the emergence of adult insects was a revolutionary concept.

Zoecon Corporation and the Birth of "Biorational" Pesticides

In the late 1960s, a group of researchers, with the backing of Syntex Corporation and under the leadership of Dr. Carl Djerassi, founded Zoecon Corporation with the express goal of developing novel, environmentally sensitive methods of insect control.[1] Djerassi, already famous for his role in developing the oral contraceptive pill, championed a move towards what he termed "biorational" pesticides – compounds that were target-specific and had a minimal environmental impact.[1][2][3]

John Siddall, who would become Zoecon's director of research, was a key figure in the chemical synthesis efforts.[4] The team at Zoecon embarked on a systematic program to synthesize and screen thousands of compounds for juvenile hormone activity.

The Discovery and Chemical Development of this compound

The culmination of Zoecon's efforts was the patenting of this compound in 1972, a highly effective JHA with the chemical name isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate.

Chemical Synthesis

The initial synthesis of this compound by Zoecon involved a multi-step process. While the precise, proprietary details of the initial large-scale synthesis are not fully public, the general synthetic strategies can be gleaned from patents and scientific publications of that era. A common laboratory-scale synthesis is outlined below.

Experimental Protocol: Laboratory Synthesis of this compound

This protocol is a generalized representation based on synthetic strategies for similar terpenoid-based compounds.

Materials:

-

Citronellal

-

Allylmagnesium bromide

-

Pyridinium chlorochromate (PCC)

-

Acetone

-

Isopropyl (diethylphosphono)acetate

-

Sodium hydride

-

Methanol

-

Anhydrous solvents (diethyl ether, dichloromethane, dimethylformamide)

-

Standard laboratory glassware and purification apparatus (chromatography columns, etc.)

Procedure:

-

Grignard Reaction: Citronellal is reacted with allylmagnesium bromide in anhydrous diethyl ether to produce 6,10-dimethyl-1,9-undecadien-4-ol. The reaction mixture is quenched with saturated aqueous ammonium chloride, and the product is extracted with ether and purified.

-

Oxidation: The resulting alcohol is oxidized to the corresponding ketone, 6,10-dimethyl-1,9-undecadien-4-one, using pyridinium chlorochromate (PCC) in dichloromethane. The product is purified by column chromatography.

-

Wittig-Horner-Emmons Reaction: The ketone is then subjected to a Wittig-Horner-Emmons reaction with isopropyl (diethylphosphono)acetate in the presence of a strong base like sodium hydride in an anhydrous solvent such as dimethylformamide (DMF). This step creates the α,β-unsaturated ester moiety and establishes the (2E,4E)-diene system.

-

Methoxylation: The terminal double bond is selectively converted to a methoxy group. This can be achieved through a variety of methods, such as oxymercuration-demercuration in the presence of methanol.

-

Purification: The final product, racemic this compound, is purified by column chromatography.

The Advent of (S)-Methoprene

Initial formulations of this compound were a racemic mixture of the (R) and (S) enantiomers. However, subsequent research revealed that the insecticidal activity resides almost exclusively in the (S)-enantiomer. This discovery led to the development and commercialization of (S)-methoprene, which is significantly more potent and allows for lower application rates, further enhancing its environmental profile. The first registration of (S)-methoprene in the United States was in 1985.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | propan-2-yl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate | |

| CAS Number | 40596-69-8 (racemic) | |

| Molecular Formula | C₁₉H₃₄O₃ | |

| Molar Mass | 310.48 g/mol | |

| Appearance | Amber-colored liquid with a faint fruity odor | |

| Boiling Point | 100 °C at 0.05 mmHg | |

| Water Solubility | 1.4 mg/L at 25 °C | |

| Vapor Pressure | 3.15 mPa at 25 °C | |

| Log K_ow_ | >6 |

Mechanism of Action: Mimicking Juvenile Hormone

This compound exerts its insecticidal effect by mimicking the action of natural juvenile hormone, thereby disrupting the normal process of metamorphosis.

The Juvenile Hormone Signaling Pathway

The molecular mechanism of JH action involves a receptor complex. The key components of this pathway are:

-

This compound-tolerant (Met): A member of the basic helix-loop-helix Per/Arnt/Sim (bHLH-PAS) family of transcription factors, Met is the primary receptor for JH and its analogs.

-

Taiman (Tai) or Steroid Receptor Coactivator (SRC): Another bHLH-PAS protein that acts as a partner for Met.

In the absence of JH or a JHA, Met may exist as a homodimer. Upon binding of this compound to the PAS-B domain of Met, a conformational change is induced, leading to the dissociation of the Met-Met homodimer and the formation of a heterodimer with Tai/SRC. This activated Met-Tai/SRC complex then binds to specific DNA sequences known as Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes, modulating their transcription. One of the key downstream targets is the gene Krüppel-homolog 1 (Kr-h1), which is a critical transducer of the anti-metamorphic signal of JH.

The sustained activation of this pathway by the presence of this compound at a time when endogenous JH levels should be low prevents the expression of genes necessary for pupation and adult development, leading to lethal developmental abnormalities.

Caption: Juvenile Hormone Signaling Pathway.

Interaction with Ecdysone Signaling

The developmental effects of this compound are also intertwined with the ecdysone signaling pathway, which governs molting. There is evidence of antagonistic effects between the JH and ecdysone pathways. For instance, this compound treatment has been shown to suppress the expression of ecdysone-induced transcription factors, further contributing to the disruption of metamorphosis.

Efficacy and Biological Activity

This compound's efficacy is highly dependent on the target insect species and the timing of application, as it is most effective against late-instar larvae.

Mosquito Larvicidal Activity

A primary application of this compound is in mosquito control. It is highly effective at preventing the emergence of adult mosquitoes from treated water.

Table 2: Efficacy of this compound Against Mosquito Larvae

| Mosquito Species | Formulation | LC₅₀ / IC₅₀ (ppb) | LC₉₅ / IC₉₅ (ppb) | Reference(s) |

| Aedes aegypti | Technical Grade | 19.95 | 72.08 | |

| Aedes aegypti | Commercial | 0.25 - 5.0 (ppm) | - | |

| Culex quinquefasciatus | OmniPrene™ G | >90% inhibition for up to 56 days | - | |

| Aedes aegypti | OmniPrene™ G | >90% inhibition for at least 49 days | - | |

| Anopheles hermsi | OmniPrene™ G | >90% inhibition for at least 49 days | - |

Experimental Protocol: Mosquito Larvicidal Bioassay (WHO Guidelines)

This protocol is a generalized version based on World Health Organization (WHO) guidelines for larvicide testing.

Materials:

-

Late 3rd or early 4th instar larvae of the target mosquito species.

-

Dechlorinated or distilled water.

-

Glass beakers or disposable cups (250-500 mL).

-

Pipettes.

-

Larval food (e.g., yeast, liver powder, or fish food).

-

Technical grade or formulated this compound.

-

Solvent for stock solution (e.g., ethanol or acetone).

-

Emergence cages.

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. Make serial dilutions in the test water to achieve a range of desired concentrations. A control group with only water (and solvent if used) should be included.

-

Test Setup: To each beaker or cup, add 100-200 mL of the test solution or control water.

-

Introduction of Larvae: Introduce a known number of larvae (typically 20-25) into each replicate.

-

Feeding and Observation: Add a small amount of larval food to each container. Hold the containers at a constant temperature and photoperiod. Observe daily for mortality and pupation.

-

Monitoring Emergence: Transfer pupae to emergence cages containing clean water. Monitor daily for adult emergence.

-

Data Analysis: Record the number of successfully emerged adults from each replicate. Calculate the percentage of emergence inhibition for each concentration relative to the control. The LC₅₀ (lethal concentration for 50% of the population) or IC₅₀ (inhibitory concentration for 50% of the population) can be determined using probit analysis.

Caption: Mosquito Larvicidal Bioassay Workflow.

Toxicological Profile

An essential aspect of this compound's development was the extensive evaluation of its toxicological profile to ensure its safety for non-target organisms and humans.

Table 3: Acute Toxicity of this compound in Non-Target Organisms

| Organism | Test Type | Endpoint | Value (mg/kg or mg/L) | Reference(s) |

| Rat | Acute Oral | LD₅₀ | >34,600 | |

| Dog | Acute Oral | LD₅₀ | >5,000 | |

| Rabbit | Acute Dermal | LD₅₀ | >2,000 - 3,000 | |

| Rat | Acute Inhalation | LC₅₀ | >210 | |

| Mallard Duck | 5-8 day Dietary | LC₅₀ | >10,000 ppm | |

| Bobwhite Quail | 5-8 day Dietary | LC₅₀ | >10,000 ppm | |

| Bluegill Sunfish | 96-hour | LC₅₀ | 4.6 | |

| Rainbow Trout | 96-hour | LC₅₀ | 4.4 | |

| Daphnia magna | 48-hour | EC₅₀ | 0.36 |

Experimental Protocol: Acute Oral Toxicity Study (OECD Guideline 401 - Retired)

This protocol is based on the principles of the now-retired OECD Test Guideline 401, which was a standard method during the period of this compound's initial development.

Materials:

-

Young adult rats of a standard laboratory strain (e.g., Sprague-Dawley).

-

Test substance (this compound).

-

Vehicle for administration (e.g., corn oil).

-

Oral gavage needles.

-

Animal caging and husbandry supplies.

Procedure:

-

Acclimation: Animals are acclimated to the laboratory conditions for at least 5 days.

-

Dose Preparation: The test substance is prepared in the vehicle at the desired concentrations.

-

Dosing: A single dose of the test substance is administered by oral gavage to groups of fasted animals. A control group receives the vehicle only. Typically, at least 3 dose levels are used, with at least 5 animals per sex per dose group.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes at specified intervals for at least 14 days. Body weights are recorded weekly.

-

Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy.

-

Data Analysis: The LD₅₀ value is calculated using appropriate statistical methods, such as probit analysis.

Environmental Fate

The environmental persistence and fate of this compound were critical considerations in its development as a "biorational" pesticide.

Table 4: Environmental Fate of this compound

| Compartment | Process | Half-life | Reference(s) |

| Soil | Aerobic Metabolism | 10-14 days | |

| Water | Photolysis | < 2 days | |

| Water (Pond) | Biodegradation | 30-40 hours | |

| Alfalfa | Metabolism | < 2 days | |

| Rice | Metabolism | < 1 day |

This compound degrades relatively quickly in the environment through microbial action and photolysis, preventing long-term accumulation. Its high octanol-water partition coefficient indicates that it tends to bind to soil and sediment, reducing its potential for leaching into groundwater.

Analytical Methods

The ability to accurately quantify this compound residues in various matrices is crucial for regulatory purposes and environmental monitoring.

Experimental Protocol: Analysis of this compound in Water by GC-MS

This is a generalized protocol for the determination of this compound in water samples.

Materials:

-

Gas chromatograph with a mass selective detector (GC-MS).

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

-

Solvents (e.g., methanol, dichloromethane, hexane).

-

Internal standard (e.g., a deuterated analog of this compound).

-

Standard laboratory glassware.

Procedure:

-

Sample Collection and Preservation: Collect water samples in glass bottles and store them at 4°C.

-

Solid-Phase Extraction (SPE): Condition the SPE cartridge with methanol followed by water. Pass a known volume of the water sample through the cartridge.

-

Elution: Elute the retained this compound from the cartridge with a suitable solvent, such as dichloromethane or a mixture of hexane and acetone.

-

Concentration and Reconstitution: Evaporate the eluate to a small volume under a gentle stream of nitrogen and reconstitute in a known volume of hexane containing the internal standard.

-

GC-MS Analysis: Inject an aliquot of the final extract into the GC-MS system. The GC separates this compound from other components in the sample, and the MS provides sensitive and selective detection and quantification.

Caption: Analytical Workflow for this compound in Water.

Regulatory History and Commercialization

Racemic this compound was first granted full commercial registration by the U.S. Environmental Protection Agency (EPA) in March 1975 as a larvicide for the control of floodwater mosquitoes under the trade name Altosid®. This marked a significant milestone in the history of pest control. Over the years, the uses of this compound have expanded to include the control of fleas on domestic animals, horn flies in cattle (as a feed-through additive), and various pests of stored products.

Conclusion

The discovery and development of this compound represent a landmark achievement in the field of insect control. It validated the concept of "biorational" pesticides and paved the way for the development of other insect growth regulators. Its target-specific mode of action, low mammalian toxicity, and favorable environmental profile have made it an invaluable tool in integrated pest management programs worldwide. The continued use and refinement of this compound and its analogs underscore the enduring legacy of the pioneering research conducted at Zoecon Corporation and the vision of its founders to create a new generation of safer and more sustainable insecticides. This technical guide serves as a testament to this scientific journey and a resource for future innovations in the field.

References

S-Methoprene: A Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methoprene is the biologically active enantiomer of methoprene, a potent insect growth regulator (IGR) that functions as a juvenile hormone (JH) analog.[1][2][3] Unlike traditional insecticides that exhibit direct toxicity, S-Methoprene disrupts the developmental processes of insects, primarily by preventing metamorphosis from the larval to the pupal and adult stages, thereby halting reproduction.[2][3] Its high specificity for insects and low mammalian toxicity have established it as a critical component in integrated pest management strategies for public health, agriculture, and veterinary applications. This technical guide provides an in-depth overview of the chemical properties, synthesis pathways, and molecular mechanism of action of S-Methoprene.

Chemical and Physical Properties

S-Methoprene is a pale yellow or amber-colored liquid with a faint, fruity odor. Its chemical structure features a long hydrocarbon chain with two conjugated double bonds in the (E,E) configuration and a chiral center at the C7 position with the (S) configuration, which is crucial for its biological activity. The quantitative chemical and physical properties of S-Methoprene are summarized in the table below.

| Property | Value |

| IUPAC Name | propan-2-yl (2E,4E,7S)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate |

| Synonyms | (+)-Methoprene, d-Methoprene, ZR 2458 |

| CAS Number | 65733-16-6 |

| Molecular Formula | C₁₉H₃₄O₃ |

| Molecular Weight | 310.47 g/mol |

| Physical State | Liquid |

| Appearance | Pale yellow to amber liquid |

| Odor | Faint fruity odor |

| Boiling Point | 100 °C at 0.05 mm Hg; 322.49 °C (predicted) |

| Melting Point | <-25 °C; -76 to -73 °C |

| Density | ~0.924 g/cm³ at 20 °C |

| Vapor Pressure | 5.74 x 10⁻³ Pa at 25 °C |

| Flash Point | 147°C (Closed cup) |

| Water Solubility | 0.515 mg/L at 25 °C |

| Solubility (Organic) | Soluble in ethanol (~10 mg/ml), DMSO (~20 mg/ml), and miscible with most other organic solvents. |

| logP (Octanol/Water) | 6.25 at 40 °C |

| UV max | 265 nm |

Synthesis Pathways

The enantioselective synthesis of S-Methoprene is critical to ensure high biological activity. A common and effective strategy involves a multi-step process starting from the chiral precursor (+)-dihydromyrcene or its derivative, (S)-(-)-citronellal. The following workflow outlines a key synthesis pathway.

Caption: A six-step synthesis workflow for S-Methoprene starting from (+)-Dihydromyrcene.

Experimental Protocols

The following section details the methodologies for the synthesis pathway illustrated above, based on established chemical transformations.

Step 1: Synthesis of (S)-(-)-Citronellol from (+)-Dihydromyrcene

-

Reaction: Selective hydroalumination-oxidation.

-

Methodology: (+)-Dihydromyrcene is treated with triisobutylaluminium (i-Bu₃Al) to achieve selective hydroalumination at the less substituted double bond. Subsequent oxidation, typically with oxygen (O₂), followed by acidic workup (e.g., H₂SO₄ aq), yields (S)-(-)-citronellol.

Step 2: Synthesis of (S)-(-)-Citronellal from (S)-(-)-Citronellol

-

Reaction: Oxidation.

-

Methodology: The primary alcohol, (S)-(-)-citronellol, is oxidized to the corresponding aldehyde, (S)-(-)-citronellal. A common reagent for this transformation is Pyridinium chlorochromate (PCC). The reaction is typically carried out in a suitable solvent like dichloromethane (DCM) at room temperature. Purification is achieved via vacuum distillation.

Step 3: Synthesis of 6S,10-Dimethyl-1,9-undecadien-4-R/S-ol

-

Reaction: Grignard Reaction.

-

Methodology: (S)-(-)-Citronellal is reacted with allylmagnesium chloride (CH₂=CHCH₂MgCl) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). This nucleophilic addition of the allyl group to the aldehyde carbonyl forms the secondary alcohol product.

Step 4: Synthesis of 6S,10-Dimethyl-3E,9-undecadien-2-one

-

Reaction: Smidt-Moiseev oxygenation followed by dehydration.

-

Methodology: The alcohol from the previous step undergoes oxygenation, for instance using a palladium-copper catalyst system (O₂/PdCl₂-CuCl) in an aqueous-organic solvent mixture (e.g., H₂O-DMF). This is followed by acid-catalyzed dehydration (e.g., using TsOH) to yield the conjugated enone.

Step 5: Synthesis of Isopropyl 3,7S,11-trimethyl-2E/Z,4E,10-dodecatrienoate

-

Reaction: Acetylide Addition / Wittig-Horner type reaction.

-

Methodology: The enone is treated with isopropoxyethynylmagnesium bromide (i-PrOC≡CMgBr). This reaction builds the carbon skeleton and introduces the ester functionality, resulting in the trienoate structure. This step establishes the crucial (2E,4E) conjugated diene system required for activity.

Step 6: Synthesis of S-Methoprene

-

Reaction: Brown solvomercuration-reduction.

-

Methodology: The terminal double bond of the trienoate is selectively methoxylated. This is achieved through a solvomercuration reaction using mercuric acetate (Hg(OAc)₂) in methanol (MeOH), followed by a reduction step with sodium borohydride (NaBH₄). This final transformation yields S-Methoprene with high stereochemical purity.

Mechanism of Action: Signaling Pathway

S-Methoprene mimics the action of insect juvenile hormone (JH). Its molecular mechanism involves binding to an intracellular receptor, a bHLH-PAS domain protein named this compound-tolerant (Met). This binding event initiates a signaling cascade that ultimately regulates gene expression, preventing the transition to the adult stage.

Caption: Molecular signaling pathway of S-Methoprene in an insect cell.

Detailed Signaling Cascade:

-

Ligand Binding: Being lipophilic, S-Methoprene crosses the cell membrane and enters the cytoplasm, where it binds to the PAS-B domain of the Met receptor.

-

Heterodimerization: Ligand binding induces a conformational change in Met, which then facilitates its heterodimerization with a partner protein, a steroid receptor coactivator (SRC) known as Taiman (Tai) or FISC.

-

Nuclear Translocation and DNA Binding: The active Met-S-Methoprene-Tai complex translocates into the nucleus. Inside the nucleus, this complex recognizes and binds to specific DNA sequences called Juvenile Hormone Response Elements (JHREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: Binding of the receptor complex to JHREs activates the transcription of early response genes. A key downstream target is Krüppel-homolog 1 (Kr-h1).

-

Inhibition of Metamorphosis: The protein products of these target genes, particularly Kr-h1, act as transcription factors themselves, mediating the anti-metamorphic effects of JH. They effectively maintain the larval state and prevent the expression of genes that would otherwise initiate pupation and the development of adult characteristics.

Recent evidence also suggests a role for post-translational modifications, such as phosphorylation of the Met receptor, which can enhance its transcriptional activity, indicating potential cross-talk with other signaling pathways.

References

(S)-Methoprene: A Technical Guide to Stereoisomerism and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methoprene, a widely utilized insect growth regulator (IGR), functions as a juvenile hormone analog (JHA) to disrupt the maturation and reproduction of various insect pests. Its biological activity is almost exclusively attributed to the (S)-enantiomer. This technical guide provides an in-depth exploration of the stereoisomerism of this compound, a comparative analysis of the biological efficacy of its enantiomers, detailed experimental protocols for its analysis and evaluation, and a comprehensive overview of its molecular mechanism of action. The information presented herein is intended to serve as a critical resource for researchers engaged in insecticide development, resistance management, and the study of insect endocrinology.

Introduction to this compound Stereoisomerism

This compound possesses a chiral center at the C7 position, leading to the existence of two enantiomers: (S)-methoprene and (R)-methoprene. Commercially, this compound has been available as a racemic mixture of both (R) and (S) enantiomers. However, extensive research has demonstrated that the insecticidal and juvenile hormone-mimicking activities reside almost exclusively in the (S)-enantiomer.[1][2] The (R)-enantiomer is considered to be biologically inactive or significantly less active against target insect species. This enantiomer-specific activity highlights the importance of stereochemistry in the design and application of modern insecticides.

Physicochemical Properties

The distinct stereochemistry of the enantiomers does not significantly alter their basic physicochemical properties, but the optical rotation is a key differentiating characteristic.

| Property | Racemic this compound | (S)-Methoprene | (R)-Methoprene |

| IUPAC Name | propan-2-yl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate | propan-2-yl (2E,4E,7S)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate | propan-2-yl (2E,4E,7R)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate |

| CAS Number | 40596-69-8[3][4] | 65733-16-6[5] | Not commercially prevalent |

| Molecular Formula | C₁₉H₃₄O₃ | C₁₉H₃₄O₃ | C₁₉H₃₄O₃ |

| Molecular Weight | 310.47 g/mol | 310.47 g/mol | 310.47 g/mol |

| Appearance | Amber or pale yellow liquid with a faint fruity odor | Colorless to light yellow neat oil | N/A |

| Water Solubility | 1.4 mg/L at 25°C | 0.515 mg/L at 20°C (pH 7) | N/A |

| Boiling Point | ~135-136°C | 385.7 ± 25.0 °C (Predicted) | N/A |

| Density | ~0.924 g/cm³ at 20°C | 0.913 ± 0.06 g/cm³ (Predicted) | N/A |

| Vapor Pressure | 3.15 mPa at 25°C | N/A | N/A |

Biological Activity and Enantiomer Specificity

(S)-Methoprene acts as a potent juvenile hormone analog, disrupting the normal developmental processes in a wide range of insects, particularly in the orders Diptera, Siphonaptera, Coleoptera, and Hymenoptera. Its primary mode of action is the inhibition of metamorphosis, preventing larvae from successfully developing into viable adults. Treated larvae may fail to pupate or die during the pupal stage.

While direct comparative data on the biological activity of the (R)- and (S)-enantiomers is not extensively published in readily available literature, it is widely accepted and stated by regulatory bodies and in scientific reviews that the biological activity is restricted to the (S)-enantiomer. The (R)-enantiomer is often referred to as an inert diluent in racemic mixtures.

The following table presents a summary of the biological activity of (S)-methoprene against a key vector species, Aedes aegypti.

| Insect Species | Parameter | Value (ppb) | Reference |

| Aedes aegypti | LC₅₀ | 19.95 | |

| Aedes aegypti | LC₉₅ | 72.08 | |

| Aedes aegypti | EI₅₀ (50% Emergence Inhibition) | ~3 µg/l (~3 ppb) |

Mechanism of Action: The Juvenile Hormone Signaling Pathway

(S)-Methoprene mimics the action of natural juvenile hormone by binding to the juvenile hormone receptor, a protein known as this compound-tolerant (Met). Met is a transcription factor belonging to the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family. Upon binding of (S)-methoprene, Met forms a heterodimer with another bHLH-PAS protein, often Taiman (Tai) or a related coactivator. This activated receptor complex then binds to specific DNA sequences known as juvenile hormone response elements (JHREs) in the promoter regions of target genes, thereby modulating their transcription.

A key downstream effector in the (S)-methoprene signaling pathway is the transcription factor Krüppel homolog 1 (Kr-h1). The (S)-methoprene-Met-Tai complex induces the expression of Kr-h1. Kr-h1, in turn, suppresses the expression of the ecdysone-induced transcription factor E93. The repression of E93 is critical, as this factor is essential for initiating programmed cell death (PCD) and autophagy of larval tissues during metamorphosis. By blocking the E93-mediated degradation of larval structures, (S)-methoprene ensures the retention of juvenile characteristics and ultimately leads to developmental arrest and mortality during the pupal stage.

Caption: Signaling pathway of (S)-methoprene in an insect cell.

Experimental Protocols

Synthesis of (S)-Methoprene

An established method for the synthesis of (S)-methoprene with high stereochemical purity begins with the optically active precursor, (+)-dihydromyrcene.

Caption: Synthetic workflow for (S)-methoprene.

Detailed Steps:

-

Hydroalumination-Oxidation: Selective hydroalumination of (+)-dihydromyrcene followed by oxidation yields S-(-)-citronellol.

-

Oxidation: The resulting S-(-)-citronellol is oxidized to produce S-(-)-citronellal.

-

Grignard Reaction: S-(-)-citronellal is reacted with allylmagnesium chloride to form a key alcohol intermediate.

-

Formation of the Diene Ester Backbone: A series of reactions including Smidt-Moiseev oxygenation, dehydration, and further Grignard reactions are employed to construct the conjugated diene ester structure.

-

Final Methoxylation: The final step involves a Brown solvomercuration-reduction in methanol to introduce the methoxy group at the C11 position, yielding (S)-methoprene with high stereochemical purity.

Chiral Separation and Purity Analysis by HPLC

A robust method for the enantiomeric resolution of this compound and the determination of the enantiomeric purity of (S)-methoprene utilizes chiral reversed-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a diode-array detector (DAD).

-

Chiral Column: ChiralCel OJ-3R column.

-

Mobile Phase: Methanol and water in a ratio of 80:20 (v/v), with the pH adjusted using 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: 260 nm.

-

Sample Concentration: 0.4 mg/mL.

Procedure:

-

Prepare the mobile phase and degas it thoroughly.

-

Equilibrate the ChiralCel OJ-3R column with the mobile phase at the specified flow rate and temperature until a stable baseline is achieved.

-

Prepare a standard solution of racemic this compound and a sample solution of the (S)-methoprene to be analyzed in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and determine the retention times for the (R)- and (S)-enantiomers from the racemic standard.

-

Calculate the enantiomeric purity of the (S)-methoprene sample based on the peak areas of the two enantiomers.

Caption: Workflow for chiral HPLC analysis of this compound.

Bioassay for Insect Growth Regulatory Activity

This protocol is a representative method for evaluating the insect growth regulatory activity of this compound enantiomers against mosquito larvae, specifically focusing on emergence inhibition.

Materials:

-

Third or early fourth instar larvae of the target mosquito species (e.g., Aedes aegypti).

-

Stock solutions of (S)-methoprene, (R)-methoprene, and racemic this compound in a suitable solvent (e.g., ethanol).

-

Dechlorinated or distilled water.

-

Glass beakers or plastic cups (250 mL).

-

Micropipettes.

-

Larval food (e.g., fish food flakes or a mixture of yeast and liver powder).

-

Emergence cages.

-

Incubator or environmental chamber set to appropriate temperature and photoperiod (e.g., 27 ± 2°C, 12:12 L:D).

Procedure:

-

Preparation of Test Solutions: Prepare a series of dilutions of each test compound (S-, R-, and racemic this compound) in water to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 ppb). Include a solvent control (water with the same concentration of ethanol as the highest test concentration) and a negative control (water only).

-

Exposure: Place 20-25 third or early fourth instar larvae into each beaker containing 100 mL of the respective test or control solution. Each concentration and control should be replicated at least three times.

-

Feeding: Provide a small amount of larval food to each beaker daily.

-

Observation: Monitor the beakers daily for larval and pupal mortality.

-

Emergence: Once pupation begins, transfer the pupae to emergence cages containing a small amount of water from their respective beakers.

-

Data Collection: Record the number of successfully emerged adults from each replicate. The endpoint of the assay is typically when all individuals in the control groups have either emerged or died.

-

Analysis: Calculate the percentage of emergence inhibition (EI) for each concentration using the following formula: EI (%) = [1 - (Number of emerged adults in treatment / Number of emerged adults in control)] x 100

-

Determine the EI₅₀ and EI₉₀ values (the concentrations required to inhibit the emergence of 50% and 90% of the adult population, respectively) using probit analysis or other appropriate statistical methods.

Conclusion

The biological activity of this compound as an insect growth regulator is unequivocally linked to its (S)-enantiomer. This stereospecificity underscores the importance of chiral chemistry in the development of targeted and effective pest management strategies. A thorough understanding of the synthesis, analytical separation, and molecular mechanism of action of (S)-methoprene is crucial for researchers in the fields of insecticide science and insect physiology. The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for further investigation and innovation in this area.

References

The Aquatic Fate of Methoprene: A Technical Guide to its Environmental Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methoprene, a juvenile hormone analog, is a widely utilized insect growth regulator esteemed for its targeted action against various insect pests, notably mosquitoes. Its application in aquatic environments necessitates a thorough understanding of its environmental fate and degradation pathways. This technical guide provides a comprehensive overview of the hydrolysis, photolysis, and biodegradation of this compound in aquatic ecosystems, detailing experimental protocols and quantitative degradation data to inform environmental risk assessments and guide further research.

Physicochemical Properties and Environmental Distribution

This compound is a lipophilic compound with low water solubility and a high octanol-water partition coefficient (Kow), indicating a propensity to partition from water to organic matter. In aquatic systems, it is expected to adsorb to suspended solids and sediment.[1] Its vapor pressure and Henry's Law constant suggest a potential for volatilization from water, although this is mitigated by its strong adsorption to particulate matter.

Abiotic Degradation of this compound

The primary abiotic degradation pathways for this compound in aquatic environments are photolysis and, to a lesser extent, hydrolysis.

Hydrolysis

Under typical environmental pH conditions (pH 5-9), this compound is relatively stable to hydrolysis.[2] Significant degradation via this pathway is generally not observed in the absence of light.

| pH | Temperature (°C) | Half-life (t½) | Reference |

| 5 | 25 | > 30 days | [2] |

| 7 | 25 | > 30 days | [2] |

| 9 | 25 | > 30 days | [2] |

A standardized hydrolysis study for this compound involves the following steps:

-

Preparation of Sterile Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Application of this compound: Add a known concentration of this compound (typically radiolabeled for easier tracking) to the buffer solutions. The concentration should not exceed half of its water solubility.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Collect samples at predetermined time intervals.

-

Analysis: Analyze the concentration of the parent this compound and any potential hydrolysis products using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection.

-

Data Analysis: Determine the rate constant and half-life of hydrolysis at each pH.

Hydrolysis Experimental Workflow.

Photolysis

Photodegradation is a major pathway for the dissipation of this compound in sunlit aquatic environments. This compound absorbs light in the environmentally relevant UV spectrum (>290 nm), leading to its rapid breakdown into numerous photoproducts.

| Water Type | Initial Concentration (mg/L) | Half-life (t½) | Reference |

| Pond Water (sunlight) | 0.001 | ~30 hours | |

| Pond Water (sunlight) | 0.01 | ~40 hours | |

| Sterile & Non-sterile Pond Water (sunlight) | Not specified | >80% degradation in 13 days |

One of the principal photodegradation products identified is methoxycitronellal. In total, over 50 minor photolysis products have been reported.

A typical photolysis study for this compound is conducted as follows:

-

Preparation of Test Solution: Prepare a solution of this compound in sterile, buffered, purified water.

-

Light Source: Irradiate the solution with a light source that simulates natural sunlight, such as a filtered xenon arc lamp. The light intensity should be measured and reported (e.g., in W/m²).

-

Control Samples: Maintain parallel samples in the dark to assess for any abiotic degradation not due to photolysis.

-

Temperature Control: Maintain a constant temperature throughout the experiment.

-

Sampling: Collect samples from both the irradiated and dark control solutions at various time points.

-

Analysis: Quantify the concentration of this compound and identify major photoproducts using methods like HPLC-MS/MS.

-

Quantum Yield Determination: The quantum yield, which is a measure of the efficiency of the photochemical process, can be calculated to model photodegradation rates under different environmental conditions.

Photolysis Experimental Workflow.

Biotic Degradation of this compound

Biodegradation by aquatic microorganisms is a significant route for the dissipation of this compound in natural water bodies. The rate of biodegradation is influenced by factors such as the microbial population, temperature, and oxygen availability.

| System | Initial Concentration (mg/L) | Half-life (t½) | Reference |

| Pond Water | 0.001 | ~30 hours | |

| Pond Water | 0.01 | ~40 hours | |

| Sewage | Not specified | 60-70 hours |

The primary biodegradation pathways involve ester hydrolysis, O-demethylation, and oxidative cleavage of the double bond at the C-4 position.

To assess the biodegradation of this compound, the following protocol is generally followed:

-

Test System Preparation: Collect water and sediment from a natural source to create aquatic microcosms.

-

Inoculum: The natural microbial population in the collected water and sediment serves as the inoculum. The source and characteristics of the inoculum should be documented.

-

Application of this compound: Introduce radiolabeled this compound into the test systems.

-

Incubation Conditions:

-

Aerobic: Incubate systems with an aerobic water phase, typically by gentle aeration.

-

Anaerobic: Incubate systems under an inert atmosphere (e.g., nitrogen) to establish anaerobic conditions.

-

Maintain all systems in the dark at a constant temperature.

-

-

Sampling: At various time intervals, sample both the water and sediment phases.

-

Analysis: Extract and analyze the samples to determine the concentrations of this compound and its transformation products. Mineralization can be assessed by trapping and quantifying the evolved ¹⁴CO₂.

-

Data Analysis: Calculate the rate of degradation and the distribution of residues between the water, sediment, and gas phases.

References

Toxicological Profile of Methoprene in Non-target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methoprene is a widely used insect growth regulator that mimics the action of juvenile hormone, disrupting the normal development of targeted pest insects. While effective in pest management, its potential impact on non-target organisms is a critical area of ecotoxicological research. This technical guide provides a comprehensive overview of the toxicological profile of this compound in a range of non-target species, including invertebrates, fish, amphibians, birds, and mammals. Quantitative toxicological data are summarized in detailed tables for comparative analysis. Furthermore, this document outlines the experimental protocols of key studies and presents visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this compound's effects.

Introduction

This compound acts as a juvenile hormone analog, interfering with the metamorphosis of insects, preventing them from reaching a reproductive adult stage.[1][2] Its primary mode of action is the disruption of developmental processes, rather than direct toxicity, which classifies it as a biochemical pesticide.[3] This guide synthesizes the available scientific literature on the toxicological effects of this compound on non-target organisms, providing a valuable resource for researchers and professionals in environmental science and drug development.

Toxicological Profile in Non-Target Invertebrates

This compound's effects on non-target invertebrates vary significantly among species. While some, like certain crustaceans, are highly sensitive, others, such as bees and earthworms, show low susceptibility.

Aquatic Invertebrates

Crustaceans: this compound has demonstrated significant toxicity to some crustacean species. For instance, it is highly toxic to some freshwater, estuarine, and marine invertebrates.[4][5] Chronic studies on Daphnia magna have shown that this compound can reduce fecundity and impact molting and reproduction at low concentrations.

Insects and Mollusks: In contrast, commercial this compound products have shown little effect on waterfleas, damselflies, and snails.

Table 1: Acute Toxicity of this compound to Non-Target Aquatic Invertebrates

| Species | Endpoint | Concentration (µg/L) | Exposure Duration | Reference |

| Freshwater Shrimp | LC50 | >100,000 | - | |

| Estuarine Mud Crab | LC50 | >100 | - | |

| Daphnia magna | LC50 | 360 | 48 hours | |

| Daphnia pulex | LC50 | 440 | 48 hours | |

| Mysid Shrimp (Mysidopsis bahia) | LC50 | 49.7 | 96 hours |

Terrestrial Invertebrates

This compound is considered non-toxic to bees, and tests with earthworms have shown little to no toxic effects upon contact.

Toxicological Profile in Non-Target Vertebrates

This compound generally exhibits low acute toxicity to vertebrates. However, sublethal effects and the potential for developmental disruption in some species warrant careful consideration.

Fish

The toxicity of this compound to fish varies depending on the species. It is classified as slightly to moderately toxic to fish.

Table 2: Acute Toxicity of this compound to Fish

| Species | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |

| Bluegill Sunfish (Lepomis macrochirus) | LC50 | 4.6 | 96 hours | |

| Rainbow Trout (Oncorhynchus mykiss) | LC50 | 4.4 | 96 hours | |

| Channel Catfish (Ictalurus punctatus) | LC50 | >100 | 96 hours | |

| Largemouth Bass (Micropterus salmoides) | LC50 | >100 | 96 hours |

Amphibians

Initial studies indicated low acute toxicity of this compound to amphibians. However, some research has suggested that degradation products of this compound could potentially cause developmental abnormalities in amphibians like Xenopus. More recent and comprehensive studies have indicated that this compound and its degradation products are not potent developmental toxicants in Xenopus laevis at environmentally relevant concentrations.

Table 3: Acute and Chronic Toxicity of this compound to Amphibians

| Species | Life Stage | Endpoint | Concentration (ppb) | Exposure Duration | Reference |

| Rana catesbeiana (Bullfrog) | Larvae | LC50 | >10,000 | - | |

| Rana pipiens (Leopard Frog) | Larvae | LC50 | >10,000 | - | |

| Bufo woodhousei (Woodhouse's Toad) | Adult | LC50 | >1,000 | - | |

| Bufo woodhousei (Woodhouse's Toad) | - | 22-day LC50 | >1,000 | 22 days |

Birds

This compound is considered slightly toxic to birds on an acute basis. Chronic feeding trials have not shown any reproductive effects.

Table 4: Acute and Dietary Toxicity of this compound to Birds

| Species | Endpoint | Value | Reference |

| Mallard Duck (Anas platyrhynchos) | Acute Oral LD50 | >2000 mg/kg | |

| Bobwhite Quail (Colinus virginianus) | 5-8 day LC50 | >10,000 ppm | |

| Mallard Duck (Anas platyrhynchos) | 5-8 day LC50 | >10,000 ppm | |

| Chicken (Gallus gallus domesticus) | Acute Oral LD50 | >4640 ppm |

Mammals

This compound exhibits very low acute toxicity to mammals via oral, dermal, and inhalation routes. Long-term exposure studies have primarily identified the liver as the target organ. Importantly, this compound is not considered to be teratogenic, mutagenic, or to pose reproductive hazards to mammals. It is also not classified as an oncogenic compound.

Table 5: Acute Toxicity of this compound to Mammals

| Species | Endpoint | Value (mg/kg) | Route | Reference |

| Rat | LD50 | >34,600 | Oral | |

| Dog | LD50 | >5,000 | Oral | |

| Rabbit | LD50 | >2,000-3,000 | Dermal |

Table 6: No-Observed-Adverse-Effect Level (NOAEL) and No-Observed-Effect Concentration (NOEC) in Mammals

| Species | Study Type | NOAEL/NOEC | Route | Reference |

| Rat | 90-day feeding | 500 ppm | Oral | |

| Dog | 90-day feeding | 500 ppm | Oral | |

| Rabbit | Developmental toxicity | 2000 mg/kg | Oral | |

| Mouse | Developmental toxicity | 600 mg/kg/day | Oral | |

| Rat | Three-generation reproduction | 2500 ppm | Oral |

Experimental Protocols

Aquatic Invertebrate Acute Toxicity Test (Based on Daphnia magna studies)

-

Test Organism: Daphnia magna, neonates less than 24 hours old.

-

Test Substance: Technical grade this compound, dissolved in a suitable solvent (e.g., acetone) to prepare a stock solution.

-

Test Concentrations: A geometric series of at least five concentrations and a solvent control.

-

Test Conditions: Static or semi-static renewal test for 48 hours. Temperature maintained at 20 ± 2°C with a 16-hour light: 8-hour dark photoperiod.

-

Test Vessels: Glass beakers containing a specified volume of test solution.

-

Number of Organisms: At least 20 daphnids per concentration, divided among replicate beakers.

-

Observations: Immobilization and mortality are recorded at 24 and 48 hours.

-

Data Analysis: The 48-hour EC50 (median effective concentration for immobilization) or LC50 (median lethal concentration) is calculated using probit analysis or other appropriate statistical methods.

Fish Acute Toxicity Test (Based on OECD Guideline 203)

-

Test Organism: Recommended species include Rainbow Trout (Oncorhynchus mykiss) and Bluegill Sunfish (Lepomis macrochirus).

-

Test Substance: Technical grade this compound.

-

Test Concentrations: At least five concentrations in a geometric series and a control.

-

Test Conditions: 96-hour exposure under static, semi-static, or flow-through conditions. Water temperature, pH, and dissolved oxygen are maintained within species-specific optimal ranges.

-

Test Vessels: Inert containers of suitable size for the test fish.

-

Number of Organisms: At least 7 fish per concentration.

-

Observations: Mortality and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The 96-hour LC50 and its 95% confidence limits are calculated.

Avian Dietary Toxicity Test

-

Test Organism: Young birds, typically Mallard ducks or Bobwhite quail.

-

Test Substance: this compound is mixed into the feed at specified concentrations.

-

Test Concentrations: A control group and at least five geometrically spaced dietary concentrations.

-

Procedure: Birds are fed the treated diet for 5 days, followed by a 3-day observation period with untreated feed.

-

Observations: Mortality, signs of toxicity, body weight, and food consumption are recorded daily.

-

Data Analysis: The LC50, the dietary concentration lethal to 50% of the test birds, is calculated.

Mammalian Three-Generation Reproduction Study (Rat)

-

Test Organism: Male and female rats of a specified strain.

-

Test Substance: this compound is administered in the diet.

-

Procedure: The F0 generation is exposed to the test substance for a pre-mating period and throughout mating, gestation, and lactation. The F1 generation is selected from the F0 offspring and is also exposed to the test substance through maturity, mating, and production of the F2 generation. This process is repeated for the F2 generation to produce the F3 generation.

-

Endpoints: Reproductive parameters such as fertility, gestation length, litter size, pup viability, and growth are assessed for each generation. Parental animals are observed for clinical signs of toxicity, and tissues are examined histopathologically.

-

Data Analysis: Statistical analysis is performed to determine any significant effects on reproductive and developmental parameters. The NOAEL for reproductive toxicity is determined.

Visualizations

Caption: Juvenile Hormone Signaling Pathway.

Caption: Experimental Workflow for Aquatic Toxicity Testing.

Conclusion

This compound generally exhibits low acute toxicity to most non-target vertebrate species, including fish, birds, and mammals. However, it can be highly toxic to certain non-target aquatic invertebrates, particularly some crustaceans. The primary mode of action, as a juvenile hormone analog, raises considerations for potential developmental and reproductive effects, although comprehensive studies in mammals have not indicated significant risks in these areas. This technical guide provides a consolidated resource of the toxicological profile of this compound in non-target organisms, emphasizing the importance of considering species-specific sensitivities and sublethal endpoints in environmental risk assessments. The provided experimental protocols and pathway diagrams offer a framework for understanding the methodologies and mechanisms underlying these toxicological evaluations.

References

- 1. epa.gov [epa.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The juvenile hormone signaling pathway in insect development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluating mosquito control pesticides for effect on target and nontarget organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endocrine Disruptor: A Technical Guide to Methoprene's Impact on Insect Physiology

For Researchers, Scientists, and Drug Development Professionals

Abstract